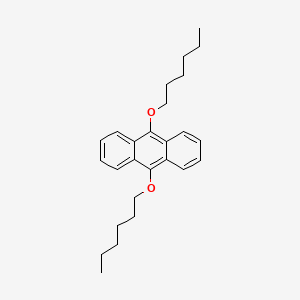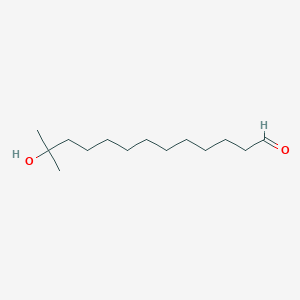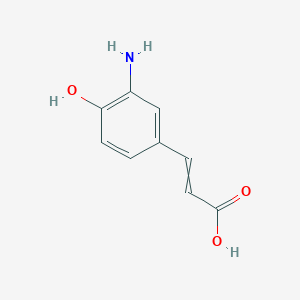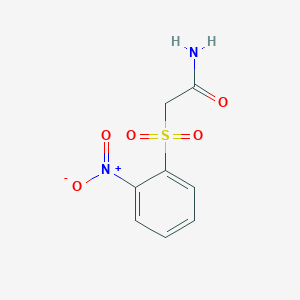
2-(2-Nitrobenzene-1-sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrobenzene-1-sulfonyl)acetamide is an organic compound characterized by the presence of a nitro group, a sulfonyl group, and an acetamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrobenzene-1-sulfonyl)acetamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with acetamide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nitrobenzene-1-sulfonyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The nitro and sulfonyl groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitrating agents like nitric acid and sulfuric acid mixtures.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Aplicaciones Científicas De Investigación
2-(2-Nitrobenzene-1-sulfonyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and nitro groups into other compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Nitrobenzene-1-sulfonyl)acetamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar structure but with a chloride group instead of an acetamide group.
2-Nitrobenzenesulfonamide: Similar structure but with a sulfonamide group instead of an acetamide group.
Uniqueness
2-(2-Nitrobenzene-1-sulfonyl)acetamide is unique due to the presence of both nitro and acetamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile applications in various fields .
Propiedades
Número CAS |
93249-24-2 |
|---|---|
Fórmula molecular |
C8H8N2O5S |
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H8N2O5S/c9-8(11)5-16(14,15)7-4-2-1-3-6(7)10(12)13/h1-4H,5H2,(H2,9,11) |
Clave InChI |
YKYLMNOZZFDNEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


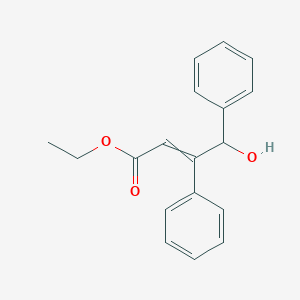
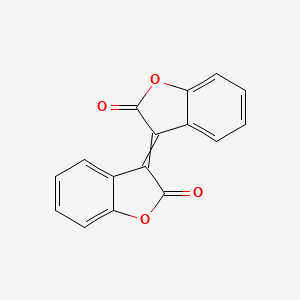
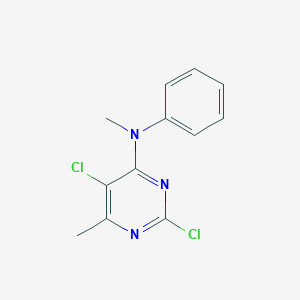
![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
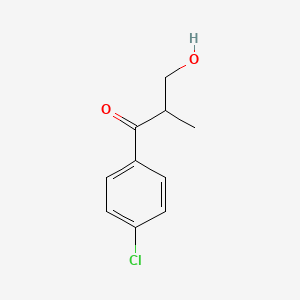
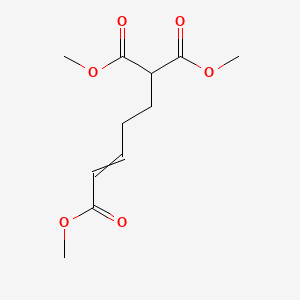

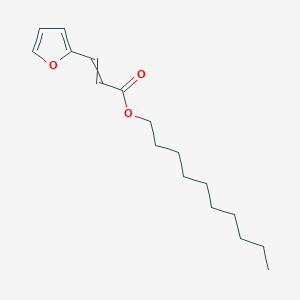
![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)
![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
